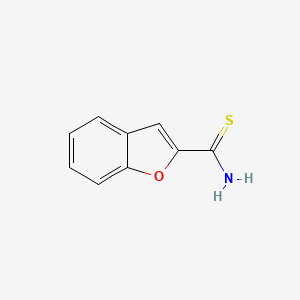

1-Benzofuran-2-carbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzofuran-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h1-5H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVCJCOHTRYHTIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzofuran 2 Carbothioamide and Its Derivatives

Conventional Synthetic Strategies

Conventional approaches to 1-benzofuran-2-carbothioamide and its derivatives typically involve a sequence of reactions to first construct the benzofuran-2-carboxamide (B1298429) precursor, which is then converted to the desired carbothioamide.

Multi-Step Synthesis Pathways

The synthesis of the benzofuran (B130515) scaffold is the initial and crucial phase. A common strategy begins with commercially available and simpler building blocks, such as benzofuran-2-carboxylic acid. This precursor can be transformed into a more reactive species, like an acyl chloride or an activated ester, to facilitate the formation of the amide bond.

One well-established multi-step pathway involves the following general sequence:

Activation of Benzofuran-2-carboxylic acid: The carboxylic acid is converted into a more reactive derivative, such as an acyl chloride using reagents like thionyl chloride or oxalyl chloride.

Amidation: The activated carboxylic acid derivative is then reacted with an appropriate amine to form the corresponding 1-benzofuran-2-carboxamide.

Thionation: The final step is the conversion of the carboxamide to the carbothioamide. This is most commonly achieved using a thionating agent.

A notable synthetic route to elaborate benzofuran-2-carboxamide derivatives, which can serve as precursors to carbothioamides, involves a palladium-catalyzed C-H arylation of an N-(quinolin-8-yl)benzofuran-2-carboxamide. This is followed by a transamidation reaction to introduce various amine functionalities. organic-chemistry.orgnih.govchemrxiv.org

Condensation Reactions for Carbothioamide Formation

The pivotal step in the synthesis of this compound is the thionation of the corresponding 1-benzofuran-2-carboxamide. This transformation is a type of condensation reaction where the carbonyl oxygen is replaced by a sulfur atom.

Lawesson's Reagent: The most widely used and effective reagent for this conversion is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). beilstein-journals.orgchemspider.comnih.gov The reaction is typically carried out by heating the carboxamide with Lawesson's reagent in an anhydrous solvent like toluene (B28343) or tetrahydrofuran (B95107) (THF). beilstein-journals.orgchemspider.com The use of THF can allow the reaction to proceed at room temperature. chemspider.com

Other Thionating Agents: While Lawesson's reagent is prevalent, other thionating agents such as phosphorus pentasulfide (P4S10) can also be employed. organic-chemistry.orgnih.gov However, Lawesson's reagent is often preferred due to its milder reaction conditions and higher yields. nih.gov A fluorous version of Lawesson's reagent has also been developed to simplify product purification. organic-chemistry.org

An alternative approach to a thioamide-containing benzofuran derivative has been demonstrated through the Willgerodt–Kindler reaction. nih.gov This method involves the reaction of 1-(benzofuran-2-yl)ethan-1-one with an amine and elemental sulfur. nih.gov

Below is a table summarizing typical conditions for the thionation of amides to thioamides.

| Thionating Agent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Lawesson's Reagent | Toluene | Reflux | 2.5 h | Excellent | beilstein-journals.org |

| Lawesson's Reagent | THF | Room Temp. | 30 min | 86 | chemspider.com |

| P4S10 | Toluene | Reflux | Variable | Moderate | nih.gov |

Green Chemistry Principles in Synthesis

Solvent-Free and Environmentally Benign Reaction Conditions

A key aspect of green chemistry is the reduction or elimination of hazardous solvents.

Solvent-Free Thionation: The thionation of amides using Lawesson's reagent can be performed under solvent-free conditions, often accelerated by microwave irradiation. acs.org This approach not only eliminates the need for potentially harmful solvents like toluene but also significantly reduces reaction times and can lead to high yields. acs.org Mechanochemical synthesis, using ball milling, is another solvent-free technique that has been successfully applied to the thionation of amides with Lawesson's reagent. researchgate.net

Use of Greener Solvents: When a solvent is necessary, the use of more environmentally benign alternatives is encouraged. For instance, deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, have been used for the synthesis of thioamides from aldehydes/ketones, secondary amines, and elemental sulfur. rsc.org Water has also been shown to mediate the synthesis of thioamides without the need for catalysts or external energy input. organic-chemistry.orgorganic-chemistry.org

The table below highlights some green synthetic approaches to thioamides.

| Method | Conditions | Advantages | Reference |

| Microwave-assisted | Solvent-free, Lawesson's reagent | Rapid, high yield, no solvent | acs.org |

| Mechanochemical | Solvent-free, Lawesson's reagent | Avoids bulk solvents, high efficiency | researchgate.net |

| Deep Eutectic Solvent | Choline chloride-urea, elemental sulfur | Biodegradable solvent, catalyst-free | rsc.org |

| Aqueous medium | Water, no catalyst | Environmentally benign, simple | organic-chemistry.orgorganic-chemistry.org |

Catalytic Approaches to this compound Synthesis

Catalytic methods are central to the efficient synthesis of functionalized benzofurans. Transition metals, particularly palladium, play a pivotal role in constructing and modifying the benzofuran core, enabling the introduction of various functional groups necessary for building the desired carbothioamide structure.

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone in the synthesis of complex benzofuran derivatives, including precursors to this compound. A prominent strategy involves the C–H functionalization of the benzofuran ring, which allows for the direct introduction of substituents without pre-functionalized starting materials.

One highly effective method utilizes an 8-aminoquinoline (B160924) (8-AQ) directing group to facilitate the palladium-catalyzed arylation of the C3 position of a benzofuran-2-carboxamide scaffold. nih.govchemrxiv.orgnih.gov This approach starts with the commercially available benzofuran-2-carboxylic acid. The 8-AQ auxiliary is installed, and the resulting amide serves as a substrate for Pd-catalyzed C–H arylation with a range of aryl iodides. nih.govchemrxiv.orgnih.govmdpi.com This reaction is typically performed using a catalytic system of Palladium(II) acetate (B1210297) (Pd(OAc)₂) with silver acetate (AgOAc) as a crucial co-additive. nih.gov The directing group can later be removed and replaced with other functionalities through a transamidation process. nih.govchemrxiv.orgnih.gov

Another significant palladium-catalyzed approach is the Tsuji-Trost-type reaction, which allows for the nucleophilic substitution of benzofuran-2-ylmethyl acetates. This method is versatile for preparing various 2-substituted benzofurans by reacting the acetate with nitrogen, sulfur, oxygen, and carbon-based nucleophiles. unicatt.itrsc.org The choice of the catalytic system, particularly the phosphine (B1218219) ligand, is critical for the reaction's success and is tailored to the specific nucleophile used. unicatt.itrsc.org

Furthermore, palladium complexes are employed in Suzuki-Miyaura cross-coupling reactions to synthesize aryl-substituted benzofuran-2-carboxylates, which are valuable intermediates. researchgate.net

| Reaction Type | Catalyst System | Substrates | Key Features | Reference |

|---|---|---|---|---|

| C3–H Arylation | Pd(OAc)₂ / AgOAc | N-(quinolin-8-yl)benzofuran-2-carboxamides, Aryl iodides | 8-aminoquinoline as a directing group; enables C3 functionalization. | nih.govchemrxiv.orgnih.gov |

| Tsuji-Trost Reaction | Pd₂(dba)₃/dppf or [Pd(η³-C₃H₅)Cl]₂/XPhos | Benzofuran-2-ylmethyl acetates, Various nucleophiles | Regioselective substitution at the benzylic position; ligand-dependent. | unicatt.itrsc.org |

| Suzuki Coupling | Quinoline-based Pd(II)-complex | 5-bromobenzofuran-2-carboxylate, Arylboronic acids | Efficient for C-C bond formation to create biaryl structures. | researchgate.net |

Other Transition Metal Catalysis in Benzofuran Functionalization

Besides palladium, other transition metals such as copper, iron, gold, and ruthenium are instrumental in the synthesis and functionalization of benzofurans.

Copper and Iron Catalysis: Copper and iron catalysts offer cost-effective and environmentally friendly alternatives to palladium for certain transformations. One-pot processes have been developed using iron(III) chloride for the regioselective halogenation of aryl ketones, followed by either iron- or copper-catalyzed O-arylation to form the benzofuran ring. nih.gov This method allows for the synthesis of various structural analogs, including naturally occurring benzofurans. nih.gov

Gold Catalysis: Gold catalysts have been shown to mediate the chemoselective C2-functionalization of benzofuran substrates. acs.org Depending on the ligand used, gold catalysis can lead to either dearomatization products with a new carbon-carbon double bond at the C2 position or C2-alkylation products. acs.org

Ruthenium Catalysis: Ruthenium catalysts are effective for the cycloisomerization of specific alcohol precursors to form benzofurans. organic-chemistry.org Additionally, a well-defined cationic Ru-H complex can catalyze the dehydrative C-H alkylation and subsequent annulation of phenols with diols to produce benzofuran derivatives. researchgate.net

| Metal Catalyst | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Iron/Copper | One-pot Halogenation/O-arylation | 1-Aryl- or 1-alkylketones | Uses nonprecious metals; good for synthesizing natural product analogs. | nih.gov |

| Gold | C2-Functionalization | Benzofurans, Aryl diazoesters | Ligand-controlled chemoselectivity for either C2-alkylation or dearomatization. | acs.org |

| Ruthenium | Dehydrative C-H Alkenylation/Annulation | Phenols, 1,2-diols | Efficient synthesis of substituted benzofurans from simple starting materials. | researchgate.net |

Advanced Synthetic Strategies

To enhance efficiency, reduce reaction times, and improve yields, advanced synthetic strategies such as microwave-assisted synthesis, ultrasonic irradiation, and one-pot protocols are increasingly being employed.

Microwave-Assisted Synthetic Routes

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving product yields. In the context of benzofuran synthesis, microwave assistance has been successfully applied to several key transformations.

One notable application is the Perkin rearrangement of 3-halocoumarins to produce benzofuran-2-carboxylic acids. nih.gov Under microwave conditions, this reaction can be completed in as little as 5 minutes with excellent yields (up to 99%), a substantial improvement over the several hours required by conventional heating methods. nih.gov

Microwave-assisted protocols have also been developed for the multicomponent synthesis of benzofuran-2-carboxamides. dntb.gov.ua These methods allow for the rapid assembly of complex molecules from simple, commercially available starting materials, making them highly suitable for creating libraries of compounds for drug discovery. dntb.gov.ua Additionally, Suzuki coupling reactions to produce 5-arylbenzofuran-2-carboxylates have been efficiently carried out using microwave heating, demonstrating the broad utility of this technique. researchgate.net

Ultrasonic Irradiation Techniques

Ultrasonic irradiation is another green chemistry technique that enhances reaction rates and efficiency. The application of ultrasound promotes chemical reactions through acoustic cavitation, providing the necessary activation energy.

A one-pot synthesis of 2-substituted benzofurans has been developed that utilizes ultrasound irradiation. nih.govresearchgate.net This method involves a sequence of coupling and bond-forming reactions, starting from (trimethylsilyl)acetylene, iodoarenes, and 2-iodophenol. nih.govresearchgate.net The use of ultrasound is a key feature of this environmentally friendly approach. researchgate.net

Ultrasound has also been employed in the synthesis of benzofuran-appended oxadiazole molecules and 2-benzylidenebenzofuran-3(2H)-ones (aurones). researchgate.netnih.gov These methods benefit from faster reaction times and higher yields compared to conventional techniques. researchgate.net Furthermore, the synthesis of chalcone (B49325) derivatives appended with a 2,3-dihydrobenzofuran (B1216630) moiety has been achieved in good to excellent yields under ultrasonic irradiation. semanticscholar.org

One-Pot Synthesis Protocols

One-pot syntheses offer significant advantages in terms of operational simplicity, time, and resource efficiency by combining multiple reaction steps into a single procedure without the need for isolating intermediates.

Several one-pot methods for synthesizing benzofuran derivatives have been reported. A domino oxidation/[3+2] cyclization reaction between a hydroquinone (B1673460) ester and ynamides provides densely substituted amino-functionalized benzofurans in a short time under mild conditions. nih.gov Another approach involves the heteroannulation of benzoquinones, catalyzed by acetic acid, to produce various benzofuran structures. dtu.dknih.gov

Transition-metal-free one-pot syntheses have also been developed. For instance, a [4+1] annulation reaction of para-quinone methides with bromonitromethane (B42901) yields functionalized 2,3-dihydrobenzofurans and related heterocycles under mild conditions. rsc.org Additionally, a one-pot method utilizing a palladium-catalyzed enolate arylation demonstrates broad substrate scope for producing differentially substituted benzofurans. dtu.dk

| Strategy | Methodology | Key Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted | Perkin rearrangement of 3-halocoumarins | Reduces reaction time from hours to minutes; high yields. | nih.gov |

| Microwave-Assisted | Multicomponent synthesis of benzofuran-2-carboxamides | Rapid assembly of complex molecules; suitable for library synthesis. | dntb.gov.uaresearchgate.net |

| Ultrasonic Irradiation | One-pot synthesis of 2-substituted benzofurans | Green chemistry approach; sequential C-C and C-O bond formation. | nih.govresearchgate.net |

| One-Pot Synthesis | Domino oxidation/[3+2] cyclization | Step-economy; mild conditions; access to poly-functionalized benzofurans. | nih.gov |

| One-Pot Synthesis | Heteroannulation of benzoquinones | Catalyzed by acetic acid; avoids expensive coupling reagents. | dtu.dknih.gov |

Directed Functionalization Methods

C-H Arylation and Functionalization Strategies

A significant strategy for the functionalization of benzofuran-2-carboxamide derivatives, analogs of this compound, involves the use of a directing group to facilitate C-H activation. nih.govnih.gov The 8-aminoquinoline (8-AQ) group has been effectively employed as a bidentate directing group in palladium-catalyzed C-H arylation reactions. nih.gov This methodology allows for the precise installation of a wide variety of aryl and heteroaryl substituents at the C3 position of the benzofuran ring system. nih.govnih.gov

The process typically starts with the coupling of benzofuran-2-carboxylic acid with 8-aminoquinoline to form an N-(quinolin-8-yl)benzofuran-2-carboxamide substrate. nih.govchemrxiv.org This substrate is then subjected to palladium-catalyzed C-H arylation conditions in the presence of an aryl iodide. nih.gov The reaction is generally carried out using a palladium(II) acetate catalyst, with silver acetate and sodium acetate as additives, in a solvent such as cyclopentyl methyl ether (CPME) at elevated temperatures. nih.govchemrxiv.org This protocol has proven to be robust, tolerating a range of functional groups on both the aryl iodide and the benzofuran scaffold, leading to a diverse set of C3-arylated benzofuran products in high efficiency. nih.govchemrxiv.org

The scope of this C-H arylation protocol has been demonstrated with various (hetero)aryl iodides and substituted benzofuran substrates. nih.gov The yields for these transformations are generally good to excellent. chemrxiv.org For instance, reactions using electron-rich and electron-poor aryl iodides proceed efficiently. chemrxiv.org Furthermore, heteroaromatic moieties, such as thiophene, can also be successfully introduced at the C3 position. chemrxiv.org

| Benzofuran Substrate | (Hetero)aryl Iodide | Product | Yield (%) |

|---|---|---|---|

| N-(quinolin-8-yl)benzofuran-2-carboxamide | Iodobenzene | N-(quinolin-8-yl)-3-phenylbenzofuran-2-carboxamide | 96 |

| N-(quinolin-8-yl)benzofuran-2-carboxamide | 1-Iodo-4-methoxybenzene | 3-(4-methoxyphenyl)-N-(quinolin-8-yl)benzofuran-2-carboxamide | 95 |

| N-(quinolin-8-yl)benzofuran-2-carboxamide | 1-Iodo-4-(trifluoromethyl)benzene | 3-(4-(trifluoromethyl)phenyl)-N-(quinolin-8-yl)benzofuran-2-carboxamide | 96 |

| N-(quinolin-8-yl)benzofuran-2-carboxamide | 1-Iodo-4-nitrobenzene | 3-(4-nitrophenyl)-N-(quinolin-8-yl)benzofuran-2-carboxamide | 31 |

| N-(quinolin-8-yl)benzofuran-2-carboxamide | 3-Iodothiophene | N-(quinolin-8-yl)-3-(thiophen-3-yl)benzofuran-2-carboxamide | 86 |

| 5-Methoxy-N-(quinolin-8-yl)benzofuran-2-carboxamide | Iodobenzene | 5-Methoxy-3-phenyl-N-(quinolin-8-yl)benzofuran-2-carboxamide | 81 |

Directed Group Cleavage and Diversification

Following the successful C-H functionalization at the C3 position, the directing group can be cleaved to reveal a carboxylic acid or further diversified to generate a library of benzofuran-2-carboxamide derivatives. nih.gov A highly efficient one-pot, two-step transamidation procedure has been developed for both the cleavage of the 8-AQ directing group and the subsequent diversification. nih.govnih.gov

This process involves the activation of the 8-aminoquinoline amide moiety by reacting it with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). chemrxiv.org This step forms an intermediate N-acyl-Boc-carbamate. nih.govnih.gov This activated intermediate is then susceptible to aminolysis with various amine nucleophiles without the need for an additional catalyst or additive. chemrxiv.orgchemrxiv.org The reaction proceeds efficiently, allowing for the synthesis of a wide range of C3-substituted benzofuran-2-carboxamide derivatives in good to excellent yields. nih.gov

This transamidation protocol is highly modular, enabling the introduction of different amine fragments in a single synthetic operation. nih.gov For example, the C3-arylated N-(quinolin-8-yl)benzofuran-2-carboxamide can be converted into various amides by treatment with primary or secondary amines. chemrxiv.org If the corresponding carboxylic acid is desired, the 8-AQ auxiliary can be removed through conventional hydrolysis, for instance, using sodium hydroxide (B78521) in ethanol. nih.gov This synthetic strategy provides a powerful tool for generating structurally diverse collections of benzofuran derivatives for various applications. nih.govnih.gov

| Starting Material | Amine Nucleophile | Product | Yield (%) |

|---|---|---|---|

| N-(quinolin-8-yl)-3-phenylbenzofuran-2-carboxamide | Pyrrolidine | (3-Phenylbenzofuran-2-yl)(pyrrolidin-1-yl)methanone | 90 |

| N-(quinolin-8-yl)-3-phenylbenzofuran-2-carboxamide | Benzylamine | N-Benzyl-3-phenylbenzofuran-2-carboxamide | 85 |

| N-(quinolin-8-yl)-3-phenylbenzofuran-2-carboxamide | N,O-Dimethylhydroxylamine | N-Methoxy-N-methyl-3-phenylbenzofuran-2-carboxamide | 88 |

| N-(quinolin-8-yl)-3-(thiophen-3-yl)benzofuran-2-carboxamide | Pyrrolidine | (Pyrrolidin-1-yl)(3-(thiophen-3-yl)benzofuran-2-yl)methanone | 60 |

Chemical Reactivity and Transformation Studies of 1 Benzofuran 2 Carbothioamide

Cyclization and Annulation Reactions

The carbothioamide group in 1-Benzofuran-2-carbothioamide serves as a valuable synthon for the construction of fused and appended heterocyclic systems. These reactions often proceed through the nucleophilic sulfur and nitrogen atoms of the thioamide.

Formation of Fused Heterocyclic Systems

The strategic positioning of the carbothioamide group at the 2-position of the benzofuran (B130515) ring allows for annulation reactions, leading to the formation of novel polycyclic heteroaromatic systems. While specific examples for this compound are not extensively documented, analogous reactions with other aryl thioamides are well-established. For instance, reactions with bifunctional electrophiles can lead to the formation of fused thiazole (B1198619) or thiadiazine rings.

One common strategy involves the reaction of thioamides with α-haloketones, known as the Hantzsch thiazole synthesis, to yield thiazole derivatives. organic-chemistry.org In the context of this compound, this would involve the reaction with an α-haloketone to form a 2-(benzofuran-2-yl)thiazole derivative. This reaction proceeds via initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration.

Furthermore, derivatives of this compound, such as the corresponding thiosemicarbazide (B42300), can undergo acid-catalyzed cyclodehydration to form 1,3,4-thiadiazole (B1197879) derivatives fused to the benzofuran ring system. This transformation highlights the utility of the carbothioamide functional group as a precursor to more complex heterocyclic structures. A similar strategy has been employed for the synthesis of thiazole derivatives containing a benzofuran moiety starting from 2-[1-(benzofuran-2-yl)ethylidene]-hydrazinecarbothioamide. bepls.com

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions of appropriately substituted this compound derivatives can lead to the formation of fused heterocyclic systems. For these reactions to occur, a reactive functional group must be present at a suitable position on the benzofuran ring, typically the 3-position. For example, a 3-amino-1-benzofuran-2-carbothioamide could potentially undergo intramolecular cyclization to form a thieno[3,2-b]benzofuran system. While specific examples for this exact transformation are scarce, the general principle of intramolecular cyclization of ortho-substituted aryl thioamides is a known synthetic strategy.

Functional Group Transformations of the Carbothioamide Moiety

The carbothioamide group of this compound can undergo a variety of functional group transformations, including oxidation, reduction, and substitution reactions. These transformations are crucial for modifying the chemical properties of the molecule and for preparing a range of other benzofuran derivatives.

Oxidation Reactions

The oxidation of thioamides can lead to several products depending on the oxidant and reaction conditions. Mild oxidation can afford the corresponding benzofuran-2-carboxamide (B1298429). More vigorous oxidation can lead to the formation of benzofuran-2-carbonitrile. Oxidative cyclization is also a common reaction pathway for thioamides, often leading to the formation of heterocyclic rings such as 1,2,4-thiadiazoles through oxidative dimerization. isres.org

Reduction Reactions

The reduction of the carbothioamide group in this compound can yield the corresponding aminomethyl derivative, 2-(aminomethyl)benzofuran. Common reducing agents for this transformation include lithium aluminum hydride or catalytic hydrogenation. This reaction provides a direct route to introduce a primary amine function at the 2-position of the benzofuran ring, which is a valuable handle for further functionalization.

Substitution Reactions

The sulfur atom of the carbothioamide group is nucleophilic and can readily undergo substitution reactions. Alkylation of this compound with alkyl halides typically occurs at the sulfur atom to form a thioimidate ester. These intermediates are themselves versatile and can be used in further synthetic transformations.

Hydrolysis of the carbothioamide group, usually under acidic or basic conditions, will lead to the formation of the corresponding benzofuran-2-carboxylic acid. nih.gov This reaction represents a formal conversion of the carbothioamide back to a carboxylic acid functional group.

Below is a table summarizing the expected products from various reactions of this compound based on general thioamide reactivity.

| Reaction Type | Reagent(s) | Expected Product |

| Cyclization | α-Haloketone | 2-(Benzofuran-2-yl)thiazole derivative |

| Oxidation (mild) | Mild Oxidant (e.g., H₂O₂) | 1-Benzofuran-2-carboxamide |

| Oxidation (strong) | Strong Oxidant | 1-Benzofuran-2-carbonitrile |

| Reduction | LiAlH₄ or Catalytic Hydrogenation | 2-(Aminomethyl)benzofuran |

| Alkylation | Alkyl Halide | S-Alkyl-1-benzofuran-2-carbothioimidate |

| Hydrolysis | H₃O⁺ or OH⁻ | 1-Benzofuran-2-carboxylic acid |

Derivatization Reactions of the Benzofuran Ring

The benzofuran ring and its substituents can undergo various transformations, allowing for the synthesis of a diverse range of derivatives. These reactions are crucial for developing new compounds with potential therapeutic applications.

While direct studies on the N-substitution of this compound are not extensively documented, the reactivity of the analogous benzofuran-2-carboxamides provides valuable insights into the potential for N-alkylation. For instance, N-arylated benzofuran-2-carboxamides can be further N-alkylated to introduce various substituents. nih.gov This suggests that the nitrogen atom of the carbothioamide group in this compound could similarly serve as a nucleophile for the introduction of alkyl or other functional groups.

One reported method for the N-alkylation of N-phenyl-benzofuran-2-carboxamides involves the use of sodium hydride to deprotonate the amide nitrogen, followed by reaction with an alkyl halide. A modified Finkelstein halogen-exchange, using potassium iodide and tetrabutylammonium (B224687) bromide, can facilitate this reaction. nih.gov It is plausible that a similar strategy could be employed for the N-alkylation of this compound, leading to a variety of N-substituted derivatives.

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| N-phenyl-benzofuran-2-carboxamides | 1. NaH 2. 1-(3-chloropropyl)piperidine.HCl, K₂CO₃, KI, TBAB, CH₂Cl₂ | N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides | nih.gov |

The benzofuran ring is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity of these reactions being influenced by the substituents on the ring. The carbothioamide group at the 2-position, being an electron-withdrawing group, is expected to influence the reactivity of the benzofuran core.

Electrophilic Attack:

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. In the case of benzofuran, electrophilic attack typically occurs at the 2- or 3-position. stackexchange.comresearchgate.net When the 2-position is substituted with an electron-withdrawing group like a carboxamide (and by extension, a carbothioamide), the C3 position becomes the more favorable site for electrophilic attack. nih.govnih.govchemrxiv.orgchemrxiv.org This is because the intermediate sigma complex formed by attack at C3 is better stabilized.

Research on benzofuran-2-carboxamide derivatives has demonstrated that palladium-catalyzed C-H arylation, a type of electrophilic substitution, proceeds efficiently at the C3 position. nih.govnih.gov This methodology allows for the introduction of a wide range of aryl and heteroaryl substituents. It is highly probable that this compound would exhibit similar reactivity, directing electrophiles to the C3 position. Other electrophilic substitution reactions such as bromination, formylation, and acylation have also been successfully carried out on benzofuran derivatives. rsc.org

| Aryl Halide | Catalyst and Conditions | Yield | Reference |

|---|---|---|---|

| 4-Iodoanisole | Pd(OAc)₂, AgOAc, NaOAc, 110 °C | High | nih.gov |

| 1-Iodo-4-nitrobenzene | Pd(OAc)₂, AgOAc, NaOAc, 110 °C | Low | nih.gov |

| 2-Iodonaphthalene | Pd(OAc)₂, AgOAc, NaOAc, 110 °C | Moderate | chemrxiv.org |

| Methyl 4-iodobenzoate | Pd(OAc)₂, AgOAc, NaOAc, 110 °C | Good | chemrxiv.org |

Nucleophilic Attack:

The study of nucleophilic attack on the benzofuran core, particularly in the presence of an electron-withdrawing group at the 2-position, is less common. Generally, electron-rich aromatic systems like benzofuran are not highly susceptible to nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups or through specific catalytic cycles. researchgate.net

Some synthetic methods for constructing the benzofuran ring itself involve intramolecular nucleophilic addition or substitution reactions. nih.govacs.orgorganic-chemistry.org For instance, nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones is a known route to benzofuran derivatives. organic-chemistry.org However, these are ring-forming reactions rather than substitutions on a pre-existing benzofuran nucleus. While the carbothioamide group would deactivate the ring towards electrophilic attack, its effect on nucleophilic attack is not well-documented in the literature for this specific compound. Further research is needed to fully understand the potential for nucleophilic derivatization of the this compound core.

Derivatives of 1 Benzofuran 2 Carbothioamide and Their Synthetic Utility

Synthesis of Novel Heterocyclic Systems Incorporating the 1-Benzofuran-2-carbothioamide Scaffold

The inherent reactivity of the sulfur and nitrogen atoms in the carbothioamide group makes it an excellent synthon for assembling five- and six-membered heterocyclic rings. By reacting with appropriate bifunctional reagents, the this compound framework can be elaborated into diverse and complex molecular architectures, including pyrazoles, thiazoles, triazoles, pyrimidines, and thiadiazines.

The synthesis of benzofuran-substituted pyrazoles often proceeds through an intermediate that incorporates the carbothioamide functionality. A common strategy involves the Claisen-Schmidt condensation of 2-acetylbenzofuran (B162037) with an appropriate aldehyde to form a benzofuran (B130515) chalcone (B49325). Subsequent reaction of this α,β-unsaturated ketone with thiosemicarbazide (B42300) under basic conditions leads to the formation of 3-(benzofuran-2-yl)-5-aryl-4,5-dihydropyrazole-1-carbothioamide derivatives. This cyclocondensation reaction establishes the pyrazole (B372694) ring while retaining the carbothioamide group at the N-1 position, which can be used for further functionalization. This multi-step synthesis ultimately yields stable pyrazole derivatives attached to the benzofuran core. nih.gov

Table 1: Synthesis of Benzofuran-Substituted Pyrazole Derivatives

| Entry | Precursor | Reagents | Product | Yield (%) |

| 1 | Benzofuran Chalcone | Thiosemicarbazide, NaOH | 3-(Benzofuran-2-yl)-5-phenyl-4,5-dihydropyrazole-1-carbothioamide | Not Reported |

| 2 | Benzofuran Chalcone | Hydrazine Hydrate | 1,3,5-Trisubstituted Pyrazole | Good |

The carbothioamide group is a key precursor for the synthesis of thiazole (B1198619) rings via the well-established Hantzsch thiazole synthesis. In this approach, a benzofuran derivative containing a thiosemicarbazone moiety, such as 2-(benzofuran-2-ylmethylene)hydrazine-1-carbothioamide, is reacted with α-haloketones (e.g., substituted phenacyl bromides). nih.govacs.org The reaction proceeds via condensation and subsequent cyclization to yield 2-(2-(benzofuran-2-ylmethylene)hydrazinyl)-4-arylthiazole derivatives. nih.govacs.org The thiosemicarbazone is first prepared by reacting benzofuran-2-carbaldehyde with thiosemicarbazide. nih.gov This method provides a direct and efficient route to link the benzofuran and thiazole heterocyclic systems. nih.govacs.org

Table 2: Synthesis of Benzofuran-Substituted Thiazole Derivatives

| Entry | Carbothioamide Precursor | α-Haloketone | Product | Ref. |

| 1 | 2-(Benzofuran-2-ylmethylene)hydrazine-1-carbothioamide | 2-Bromoacetophenone | 2-(2-(Benzofuran-2-ylmethylene)hydrazinyl)-4-phenylthiazole | nih.gov |

| 2 | 2-(Benzofuran-2-ylmethylene)hydrazine-1-carbothioamide | 2-Bromo-1-(4-chlorophenyl)ethan-1-one | 2-(2-(Benzofuran-2-ylmethylene)hydrazinyl)-4-(4-chlorophenyl)thiazole | nih.gov |

| 3 | 2-(Benzofuran-2-ylmethylene)hydrazine-1-carbothioamide | 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one | 2-(2-(Benzofuran-2-ylmethylene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazole | nih.gov |

Benzofuran-2-carbothioamide derivatives are effective precursors for the synthesis of 1,2,4-triazoles. The synthetic strategy typically involves the initial preparation of a 2-(benzofuranylcarbonyl)-N-arylhydrazinecarbothioamide intermediate. This is achieved by reacting benzofuran-2-carbohydrazide with an appropriate aryl isothiocyanate. koreascience.kr The resulting carbothioamide derivative is then subjected to base-catalyzed intramolecular cyclization. Refluxing the intermediate with aqueous sodium hydroxide (B78521) promotes the elimination of a water molecule and subsequent ring closure to afford 5-(benzofuran-2-yl)-4-aryl-4H-1,2,4-triazole-3-thiol products in good yields. koreascience.kr The choice of reaction conditions is crucial, as the same carbothioamide intermediate can be cyclized to a thiadiazole under acidic conditions. wuxibiology.com

Table 3: Synthesis of Benzofuran-Substituted Triazole Derivatives

| Entry | Carbothioamide Precursor | Reagents | Product | Yield (%) |

| 1 | 2-[(7-Methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-N-phenylhydrazinecarbothioamide | 2N NaOH, Reflux | 5-(7-Methoxy-3-methyl-1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol | 81 |

| 2 | 2-[(7-Methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-N-(4-chlorophenyl)hydrazinecarbothioamide | 2N NaOH, Reflux | 4-(4-Chlorophenyl)-5-(7-methoxy-3-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol | 79 |

The construction of pyrimidine (B1678525) rings appended to a benzofuran scaffold can be accomplished using benzofuran chalcones as key intermediates. These chalcones are synthesized via an Aldol condensation between 2-acetyl benzofuran and various substituted aldehydes. nih.govnih.gov The resulting α,β-unsaturated ketone system is then reacted with a compound containing a carbothioamide-like structure, such as thiourea, in the presence of a base like alcoholic potassium hydroxide. nih.govnih.govresearchgate.net This reaction proceeds through a cyclocondensation mechanism to yield 4-(benzofuran-2-yl)-6-(aryl)pyrimidine-2-thiol derivatives. nih.gov This method provides a versatile route to a variety of substituted benzofuran-pyrimidine hybrids. nih.govnih.govresearchgate.net

Table 4: Synthesis of Benzofuran-Substituted Pyrimidine Derivatives

| Entry | Benzofuran Chalcone | Reagents | Product | Yield (%) |

| 1 | 1-(1-Benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one | Thiourea, KOH/Ethanol | 4-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol | 81 |

| 2 | 1-(1-Benzofuran-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one | Thiourea, KOH/Ethanol | 4-(1-Benzofuran-2-yl)-6-(5-methylthiophen-2-yl)pyrimidine-2-thiol | 78 |

| 3 | 1-(5-Bromo-1-benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one | Thiourea, KOH/Ethanol | 4-(5-Bromo-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol | 82 |

The synthesis of six-membered 1,3,4-thiadiazine rings fused to other heterocyclic systems derived from benzofuran has been reported. biointerfaceresearch.com The synthetic route begins with a chalcone, 1-(benzofuran-2-yl)-3-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one, prepared from 2-acetylbenzofuran and a pyrazole-4-carbaldehyde derivative. This chalcone undergoes bromination to yield a 2,3-dibromo intermediate. Dehydrobromination with triethylamine (B128534) produces a 2-bromo-prop-2-en-1-one derivative. The final thiadiazine ring is formed by reacting this bromo-chalcone with a suitable triazole-thione, leading to a complex benzofuran-pyrazole-triazolo-thiadiazine fused system. biointerfaceresearch.com

The utility of this compound as a direct starting material for the synthesis of other, more complex fused ring systems through intramolecular cyclization or annulation reactions is not extensively documented in the surveyed scientific literature. While numerous methods exist for the synthesis of the benzofuran ring itself and for fusing rings onto aromatic precursors nih.govsci-hub.se, the specific use of the 2-carbothioamide functional group as a handle for further ring fusion directly onto the benzofuran core appears to be a less explored synthetic avenue.

This compound as a Key Building Block in Complex Organic Synthesis

The strategic placement of the carbothioamide group at the 2-position of the benzofuran ring makes this compound an intriguing precursor for the synthesis of more complex molecular architectures. The thioamide group can act as a nucleophile through its sulfur or nitrogen atoms, or as an electrophile at the thiocarbonyl carbon, particularly after activation. This dual reactivity is highly valuable in the design of novel synthetic pathways.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all reactants, are powerful tools for generating molecular diversity and complexity. chemistryforsustainability.org Thioamides are known to be effective components in various MCRs, often serving as a source of both carbon, nitrogen, and sulfur atoms for the formation of new heterocyclic rings. chemistryforsustainability.orgrsc.org

Based on established MCRs involving thioamides, this compound could plausibly participate in several important transformations. For instance, in reactions analogous to the Gewald reaction, it could potentially react with α-halo ketones or aldehydes and a base to form substituted aminothiophenes, although the benzofuran scaffold would be a substituent rather than part of the newly formed ring.

A more direct application would be in the synthesis of thiazole derivatives. The Hantzsch thiazole synthesis, a classic MCR, typically involves the reaction of a thioamide with an α-haloketone. In this context, this compound could serve as the thioamide component to produce 2-substituted-4-aryl(alkyl)thiazoles bearing a benzofuran moiety at the 2-position. Such compounds would be of interest due to the combined structural features of two biologically relevant heterocycles.

The table below outlines hypothetical MCRs involving this compound, based on known reactivity patterns of thioamides.

| Reaction Name | Reactants | Potential Product |

| Hantzsch Thiazole Synthesis | This compound, α-haloketone, base | 2-(1-Benzofuran-2-yl)-4-substituted-thiazole |

| Pyrimidine-thione Synthesis | This compound, β-dicarbonyl compound, acid/base catalyst | 4,6-Disubstituted-2-(1-benzofuran-2-yl)pyrimidine-2-thione |

| 1,3,4-Thiadiazole (B1197879) Synthesis | This compound, acid hydrazide | 2,5-Disubstituted-1,3,4-thiadiazole with a benzofuran substituent |

This table presents speculative applications of this compound in MCRs based on the known reactivity of the thioamide functional group.

Beyond MCRs, the thioamide group of this compound is a versatile handle for the construction of advanced molecular architectures, particularly fused heterocyclic systems. The sulfur atom can be readily alkylated to form a thioimidate, which is a highly reactive intermediate for subsequent cyclization reactions. chemrxiv.org

For example, S-alkylation of this compound with a bifunctional electrophile, such as a dihaloalkane or an α-halo-β-ketoester, could be followed by an intramolecular cyclization to construct novel fused ring systems. This strategy could lead to the synthesis of benzofuro[2,3-d]thiazines or other complex polycyclic aromatic systems that are otherwise difficult to access.

Furthermore, oxidative cyclization of thioamides is a known method for the synthesis of 1,2,4-thiadiazoles. rsc.org The reaction of this compound under oxidative conditions could potentially lead to the formation of a bis(benzofuranyl)-1,2,4-thiadiazole, a molecule with an interesting axis of symmetry and potentially novel electronic or biological properties.

The following table illustrates potential synthetic transformations of this compound to form more complex molecular architectures.

| Reaction Type | Reagents | Potential Product Architecture |

| S-Alkylation and Intramolecular Cyclization | 1. Base, Dihaloalkane2. Heat or catalyst | Fused benzofuro-thiazine or thiazepine ring system |

| Oxidative Dimerization/Cyclization | Oxidizing agent (e.g., I₂, H₂O₂) | 3,5-Di(1-benzofuran-2-yl)-1,2,4-thiadiazole |

| Reaction with Hydrazonoyl Halides | Base | Substituted 1,3,4-thiadiazine fused to the benzofuran |

This table presents hypothetical pathways to advanced molecular architectures starting from this compound.

Spectroscopic Characterization Methodologies for 1 Benzofuran 2 Carbothioamide Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For 1-Benzofuran-2-carbothioamide, ¹H NMR and ¹³C NMR are fundamental for confirming the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the benzofuran (B130515) ring system and the thioamide group. The aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm, will feature signals from the five protons on the benzofuran moiety.

The proton at position 3 of the furan ring (H-3) is anticipated to appear as a singlet, given its isolation from other protons. The four protons on the benzene ring (H-4, H-5, H-6, and H-7) will present as a more complex pattern of multiplets, likely doublets and triplets, due to spin-spin coupling with adjacent protons. For instance, H-4 and H-7 often appear as doublets, while H-5 and H-6 appear as triplets or more complex multiplets resulting from overlapping signals.

The protons of the primary thioamide (-CSNH₂) group are expected to produce a broad singlet in the downfield region of the spectrum, typically between δ 9.0 and 11.0 ppm. The broadness of this signal is a result of quadrupole broadening from the nitrogen atom and potential chemical exchange with residual water in the solvent. The exact chemical shift can be sensitive to the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is predicted based on analysis of similar benzofuran structures and general thioamide characteristics.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| NH₂ | 9.0 - 11.0 | broad singlet |

| H-7 | 7.65 - 7.75 | doublet |

| H-4 | 7.60 - 7.70 | doublet |

| H-3 | 7.40 - 7.50 | singlet |

| H-5 | 7.30 - 7.40 | multiplet |

| H-6 | 7.20 - 7.30 | multiplet |

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in this compound. The most downfield signal is expected to be that of the thiocarbonyl carbon (C=S) of the carbothioamide group. This carbon is significantly deshielded and typically resonates in the range of δ 190-210 ppm.

The carbon atoms of the benzofuran ring will appear in the aromatic region (δ 110-160 ppm). The quaternary carbons, C-2, C-3a, and C-7a, can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). C-2, being attached to the electron-withdrawing carbothioamide group, is expected to be downfield compared to other furan ring carbons. The carbons of the benzene ring will have chemical shifts influenced by the fused furan ring and their position.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is predicted based on analysis of similar benzofuran structures and general thioamide characteristics.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=S | 190 - 210 |

| C-7a | 154 - 156 |

| C-2 | 148 - 152 |

| C-3a | 127 - 129 |

| C-5 | 124 - 126 |

| C-6 | 123 - 125 |

| C-4 | 121 - 123 |

| C-7 | 111 - 113 |

| C-3 | 108 - 112 |

To unambiguously assign the proton and carbon signals, especially for the complex aromatic region of the benzofuran ring, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For example, it would show correlations between H-4 and H-5, H-5 and H-6, and H-6 and H-7, helping to trace the connectivity of the protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for C-3, C-4, C-5, C-6, and C-7 by linking them to their attached, and previously assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for assigning the quaternary carbons. For instance, the H-3 proton would show a correlation to the C-2 and C-3a carbons. The thioamide protons (NH₂) might show correlations to the C=S and C-2 carbons, confirming the attachment of the functional group to the benzofuran ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The carbothioamide (-CSNH₂) group has several characteristic vibrational bands that are key to its identification.

N-H Stretching: The primary thioamide group will exhibit two distinct stretching vibration bands in the region of 3400-3100 cm⁻¹. These correspond to the asymmetric and symmetric stretching of the N-H bonds.

C-N Stretching: A strong band associated with the C-N stretching vibration, often coupled with N-H bending, is typically observed in the 1400-1600 cm⁻¹ range.

C=S Stretching: The thiocarbonyl (C=S) stretching vibration is a key marker. Due to its lower bond order compared to a carbonyl (C=O), its absorption band appears at a lower frequency. It is generally found in the 850-600 cm⁻¹ region. This band can sometimes be weak and coupled with other vibrations, making it challenging to assign definitively without comparative analysis.

Table 3: Characteristic FTIR Absorption Bands for the Carbothioamide Group

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric & Symmetric Stretching | 3400 - 3100 | Medium to Strong |

| C-N Stretching | 1400 - 1600 | Strong |

| C=S Stretching | 850 - 600 | Medium to Weak |

The benzofuran ring system also presents a series of characteristic absorption bands in the FTIR spectrum. mdpi.comnist.gov

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring typically appear as sharp peaks just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹).

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene and furan rings give rise to a series of sharp bands in the 1620-1450 cm⁻¹ region.

C-O-C Stretching: The ether linkage (C-O-C) within the furan ring is a defining feature of benzofuran. This group produces strong asymmetric and symmetric stretching bands, typically found around 1250 cm⁻¹ and 1070 cm⁻¹, respectively. mdpi.com

Out-of-Plane C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds appear as strong bands in the 900-700 cm⁻¹ region. The exact position of these bands can provide information about the substitution pattern on the benzene ring.

Table 4: Characteristic FTIR Absorption Bands for the Benzofuran Ring

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretching | 3100 - 3000 | Medium to Weak |

| Aromatic C=C Stretching | 1620 - 1450 | Medium to Strong |

| C-O-C Asymmetric Stretching | ~1250 | Strong |

| C-O-C Symmetric Stretching | ~1070 | Strong |

| Out-of-Plane C-H Bending | 900 - 700 | Strong |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns. For this compound, mass spectrometry provides crucial information for its identification and characterization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

For this compound (C₉H₇NOS), the exact mass can be calculated based on the most abundant isotopes of its constituent elements. This theoretical exact mass can then be compared to the experimentally determined value from an HRMS analysis to confirm the elemental composition.

Table 1: Theoretical Isotopic Composition of this compound

| Isotope | Abundance (%) |

| ¹²C | 98.93 |

| ¹³C | 1.07 |

| ¹H | 99.9885 |

| ²H | 0.0115 |

| ¹⁴N | 99.632 |

| ¹⁵N | 0.368 |

| ¹⁶O | 99.757 |

| ¹⁷O | 0.038 |

| ¹⁸O | 0.205 |

| ³²S | 94.99 |

| ³³S | 0.75 |

| ³⁴S | 4.25 |

This table presents the natural isotopic abundances of the elements present in this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

The fragmentation of benzofuran derivatives in ESI-MS/MS often involves the cleavage of bonds attached to the benzofuran core. nih.govresearchgate.net For this compound, the protonated molecule [M+H]⁺ would be expected as the parent ion. Subsequent fragmentation (MS/MS) would likely involve the loss of small neutral molecules such as H₂S, CO, or CS, as well as cleavage of the carbothioamide group.

Table 2: Plausible Mass Fragmentation Pattern of this compound

| Fragment Ion | Proposed Structure | m/z (calculated) |

| [C₉H₇NOS + H]⁺ | Protonated Molecule | 178.03 |

| [C₉H₆NO]⁺ | Loss of H₂S | 144.04 |

| [C₈H₅O]⁺ | Loss of CS and NH₃ | 117.03 |

| [C₈H₅]⁺ | Loss of CO, CS, and NH₃ | 89.04 |

This table outlines a predicted fragmentation pathway for this compound based on common fragmentation patterns of related benzofuran compounds.

X-ray Crystallography for Three-Dimensional Structural Determination

Single-Crystal X-ray Diffraction (SC-XRD) Studies

To date, the specific crystal structure of this compound has not been reported in publicly available databases. However, the crystal structure of the closely related compound, 1-Benzofuran-2-carboxylic acid, provides a valuable model for understanding the likely structural features. researchgate.net

In a typical SC-XRD experiment, a single crystal of the compound is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Table 3: Illustrative Crystallographic Data for the Analogous 1-Benzofuran-2-carboxylic acid

| Parameter | Value |

| Empirical formula | C₉H₆O₃ |

| Formula weight | 162.14 |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 7.935(3) |

| b (Å) | 5.215(2) |

| c (Å) | 18.234(8) |

| β (°) | 99.45(4) |

| Volume (ų) | 749.79(15) |

| Z | 4 |

| Calculated density (g/cm³) | 1.436 |

Data from the single-crystal X-ray diffraction analysis of 1-Benzofuran-2-carboxylic acid, a structurally similar compound. researchgate.net This data is presented to illustrate the type of information obtained from an SC-XRD study.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. These interactions play a crucial role in determining the physical properties of the solid.

In the case of this compound, the presence of the thioamide group (-CSNH₂) would be expected to facilitate the formation of strong intermolecular hydrogen bonds. The N-H protons can act as hydrogen bond donors, while the sulfur and nitrogen atoms can act as acceptors. Furthermore, the planar benzofuran ring system is likely to participate in π-π stacking interactions with neighboring molecules.

Advanced Spectroscopic Methodologies

Beyond the core techniques of mass spectrometry and X-ray crystallography, a variety of advanced spectroscopic methods can provide further insights into the structural and electronic properties of this compound. While specific studies on this compound are not available, the application of these techniques to related benzofuran systems demonstrates their potential utility.

Circular Dichroism (CD) Spectroscopy: This technique is particularly useful for chiral molecules, but it can also provide information about the conformation and electronic transitions of achiral molecules when they interact with a chiral environment, such as a protein. nih.gov For instance, CD spectroscopy has been used to study the binding of benzofuran derivatives to bovine serum albumin. nih.gov

Fluorescence Spectroscopy: Many benzofuran derivatives exhibit fluorescence, and this property can be exploited to study their interactions with other molecules and their local environment. nih.gov Changes in the fluorescence intensity and wavelength can provide information about binding events and conformational changes.

Computational Studies: Density Functional Theory (DFT) and other computational methods are increasingly used to complement experimental spectroscopic data. researchgate.net These calculations can predict spectroscopic properties such as vibrational frequencies and NMR chemical shifts, and can also be used to model molecular structures and intermolecular interactions. researchgate.net

Dual Spectroscopic Approaches in Characterization

The complexity of organic molecules often necessitates the use of multiple spectroscopic techniques to gain a complete understanding of their structure. Dual spectroscopic approaches, which involve the correlative analysis of data from two or more spectroscopic methods, provide a more robust and comprehensive characterization than any single technique alone. For this compound, the combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry (MS) is crucial for unambiguous identification and structural verification.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): The combination of NMR and MS is a powerful tool in structural elucidation. While high-resolution mass spectrometry (HRMS) provides the precise molecular weight and elemental composition, NMR spectroscopy offers detailed information about the chemical environment and connectivity of individual atoms within the molecule.

For a related series of benzofuran derivatives, characterization was achieved through a combination of NMR spectra and high-resolution mass spectrometry mdpi.com. In the analysis of this compound, HRMS would be expected to confirm the molecular formula, C₉H₇NOS. Subsequently, ¹H NMR and ¹³C NMR would provide the framework of the molecule. The ¹H NMR spectrum would likely show characteristic signals for the aromatic protons on the benzofuran ring system and the protons of the thioamide group. The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom, including the characteristic downfield shift for the carbon of the C=S group. The direct coupling of High-Performance Liquid Chromatography (HPLC) with NMR and MS (HPLC-NMR-MS) can be particularly useful for analyzing complex mixtures or for metabolite identification, as demonstrated in studies of 2,3-benzofuran metabolism nih.gov.

Infrared (IR) and Raman Spectroscopy: IR and Raman spectroscopy are complementary vibrational techniques that probe the functional groups within a molecule. IR spectroscopy relies on the change in the dipole moment during a vibration, while Raman spectroscopy depends on the change in polarizability. Therefore, some vibrations may be strong in one technique and weak or silent in the other, providing a more complete vibrational profile when used together.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the thioamide group, C=C stretching of the aromatic rings, and the C=S stretching vibration. In the characterization of a similar benzofuran derivative, a strong absorption band at 1689 cm⁻¹ was attributed to a C=O group mdpi.com. For the thioamide, the C=S stretching band would be a key diagnostic peak. The complementary Raman spectrum would provide additional information, particularly for the symmetric vibrations of the benzofuran ring system.

UV-Vis and Fluorescence Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like benzofuran. The absorption spectrum of this compound would be expected to show characteristic absorption bands corresponding to π-π* transitions of the aromatic system. Studies on functionalized benzofuran derivatives have shown distinct UV-Vis absorption and fluorescence spectra mdpi.com. In some cases, benzofuran derivatives exhibit fluorescence, and the combined analysis of absorption and emission spectra can provide insights into the electronic structure and excited-state properties of the molecule.

To illustrate the typical spectroscopic data obtained for related benzofuran structures, the following interactive table summarizes key findings from the literature.

| Compound Class | Spectroscopic Technique | Key Findings | Reference |

| Benzofuran Derivatives | ¹H NMR, ¹³C NMR, HRMS | Successful synthesis and characterization of a series of functionalized benzofurans. | mdpi.com |

| (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide | IR, ¹H NMR, ¹³C NMR | Characterized by a strong C=O absorption in IR and distinct proton and carbon signals corresponding to the molecular structure. | mdpi.com |

| 1-Benzofuran-2-carboxylic acid | FT-IR, ¹H NMR, XRD | Synthesized and characterized, with experimental data compared to DFT calculations. | researchgate.net |

| Benzofuran carboxamide derivatives | NMR, IR, Mass Spec | A series of derivatives were synthesized and characterized to evaluate their biological activities. | researchgate.net |

Multivariate Spectroscopic Analysis Techniques

With the advancement of analytical instrumentation, spectroscopic techniques can generate large and complex datasets. Multivariate analysis provides the tools to extract meaningful chemical and physical information from this data that might not be apparent from a simple visual inspection of the spectra. Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) are particularly powerful in the analysis of spectroscopic data from compounds like this compound and its analogues.

Principal Component Analysis (PCA): PCA is an unsupervised pattern recognition technique that reduces the dimensionality of a dataset while retaining most of the original variance. In the context of spectroscopic analysis of a series of this compound derivatives or reaction monitoring, PCA can be used to:

Identify outliers: Samples that are spectrally different from the rest of the dataset can be easily identified.

Cluster similar samples: Samples with similar spectral features will group together in the PCA scores plot, which can be useful for classifying different batches or reaction stages.

Identify spectral regions of high variance: The loadings plot from PCA highlights the wavelengths or chemical shifts that contribute most to the variance in the dataset, indicating which parts of the molecule are changing.

For instance, if a series of this compound analogues with different substituents were analyzed by IR or NMR spectroscopy, PCA could be applied to the spectral data to visualize the systematic changes in the spectra as a function of the substituent.

Partial Least Squares (PLS) Regression: PLS is a supervised regression technique that is used to build a predictive model between a set of independent variables (e.g., spectroscopic data) and a set of dependent variables (e.g., concentration, biological activity). In the analysis of this compound, PLS could be employed to:

Quantify the concentration of the compound in a mixture: By calibrating a PLS model with spectra of known concentrations, the concentration of this compound in unknown samples can be predicted from their spectra.

Develop Quantitative Structure-Activity Relationship (QSAR) models: If the biological activity of a series of benzofuran derivatives is known, a PLS model can be built to correlate their spectroscopic data with their activity, potentially allowing for the prediction of the activity of new, unsynthesized compounds.

The application of multivariate calibration is a key strategy in the development of vibrational spectroscopic methods for pharmaceutical analysis researchgate.net. The principles of multivariate analysis of spectra are well-established and provide a robust framework for interpreting complex spectroscopic datasets ethz.ch.

The following interactive table provides an overview of multivariate analysis techniques and their potential applications in the characterization of this compound.

| Technique | Description | Potential Application for this compound |

| Principal Component Analysis (PCA) | Unsupervised method for dimensionality reduction and pattern recognition. | - Quality control of different batches. - Identification of spectral differences between related derivatives. - Monitoring of chemical reactions involving the compound. |

| Partial Least Squares (PLS) | Supervised regression method for building predictive models. | - Quantitative analysis of the compound in mixtures. - Correlation of spectral features with biological activity (QSAR). - Process analytical technology (PAT) applications. |

Theoretical and Computational Investigations on 1 Benzofuran 2 Carbothioamide Analogues

Quantum Chemical Studies

Quantum chemical studies are instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. For benzofuran (B130515) derivatives, these investigations provide insights into the aromaticity, charge distribution, and frontier molecular orbitals, which are crucial for understanding their chemical behavior and biological activity.

Density Functional Theory (DFT) is a widely employed computational method for investigating the electronic structure of molecules. In studies of benzofuran analogues, such as 1-benzofuran-2-carboxylic acid, the B3LYP functional combined with the 6-311++G(d,p) basis set has been effectively used for geometry optimization and the calculation of electronic and vibrational properties. Such calculations for 1-Benzofuran-2-carbothioamide would likely involve optimizing the molecular geometry to determine bond lengths, bond angles, and dihedral angles.

Key parameters that would be investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. For benzofuran derivatives, the distribution of HOMO and LUMO densities often highlights the regions susceptible to electrophilic and nucleophilic attack, respectively. In the case of this compound, the carbothioamide group is expected to significantly influence the electronic properties and reactivity of the benzofuran scaffold.

Table 1: Representative DFT Functionals and Basis Sets Used in the Study of Benzofuran Derivatives

| Computational Method | Functional | Basis Set | Application |

|---|---|---|---|

| DFT | B3LYP | 6-311++G(d,p) | Geometry Optimization, Electronic Properties |

| DFT | CAM-B3LYP | 6-311++G** | Spectroscopic Properties, NLO Properties |

This table is representative of methods used for analogous compounds and is not specific to this compound.

While DFT is prevalent, semi-empirical and ab initio methods also offer valuable insights into the electronic structure of molecules. Semi-empirical methods, being computationally less expensive, can be used for preliminary conformational analysis of larger analogues. Ab initio methods, such as Hartree-Fock (HF), provide a fundamental, albeit often less accurate, description of the electronic structure compared to correlated methods. For benzofuran systems, these methods can complement DFT studies by providing a broader understanding of electronic transitions and molecular orbital compositions.

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and intramolecular interactions. mdpi.com It provides a localized picture of the electron density in terms of lone pairs, bonding orbitals, and antibonding orbitals. For this compound, NBO analysis would be crucial in elucidating the nature of the C-N and C=S bonds within the carbothioamide moiety and their interaction with the benzofuran ring.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions, such as those between a lone pair on the nitrogen or sulfur atom and the antibonding orbitals of the benzofuran ring, contribute to the molecule's stability and can influence its conformation and reactivity. Studies on other thioamides have shown significant delocalization of the nitrogen lone pair into the C=S π* orbital, which contributes to the planar geometry and rotational barrier of the thioamide group. rsc.orgrsc.org

Natural Population Analysis (NPA) is used to calculate the atomic charges within a molecule. This analysis for this compound would reveal the charge distribution across the molecule, highlighting the electrophilic and nucleophilic centers. It is anticipated that the sulfur atom would carry a partial negative charge, while the carbon of the thiocarbonyl group would be partially positive. The nitrogen atom's charge would be influenced by the delocalization of its lone pair. This charge distribution is fundamental to understanding the molecule's electrostatic potential and its interactions with biological macromolecules.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are essential for predicting how a molecule might interact with a biological target, a critical step in drug discovery.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For analogues of this compound, molecular docking studies have been performed to investigate their potential as inhibitors of various enzymes. For instance, benzofuran derivatives have been docked into the active sites of protein kinases and microbial enzymes to predict their binding modes and affinities. researchgate.net

In a hypothetical docking study of this compound, the molecule would be docked into the active site of a relevant biological target. The analysis would focus on identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. The carbothioamide group, with its hydrogen bond donor (N-H) and acceptor (C=S) capabilities, would be expected to play a significant role in the binding affinity and specificity. The benzofuran ring can participate in hydrophobic and π-stacking interactions. The docking score, an estimation of the binding free energy, would be used to rank its potential efficacy compared to other compounds.

Table 2: Potential Biological Targets and Key Interactions for Benzofuran-2-yl Derivatives from Molecular Docking Studies

| Biological Target | Key Interacting Residues (Example) | Type of Interaction | Reference Compound Class |

|---|---|---|---|

| Protein Kinases (e.g., PI3K/VEGFR2) | Valine, Alanine, Lysine | Hydrogen bonding, Hydrophobic interactions | Benzofuran hybrids |

| Dihydrofolate Reductase (DHFR) | Leucine, Phenylalanine, Aspartate | Hydrogen bonding, π-π stacking | Benzofuran-triazine derivatives tdl.org |

This table illustrates findings from studies on analogous compounds and does not represent direct data for this compound.

Conformational Analysis and Energy Minimization

The three-dimensional structure of a molecule is fundamental to its chemical behavior and biological activity. For flexible molecules such as this compound analogues, which possess rotatable bonds (primarily the C2-C(S) bond), multiple conformations can exist. Conformational analysis aims to identify the stable arrangements of atoms (conformers or rotamers) and determine their relative energies.

The process begins with a systematic or stochastic search of the potential energy surface to locate various possible conformations. Energy minimization is then performed for each of these initial structures using computational methods. Molecular mechanics (MM) force fields can be employed for a rapid initial screening, followed by more accurate but computationally intensive quantum mechanical methods like Density Functional Theory (DFT) or ab initio calculations.

Quantitative Structure-Activity Relationship (QSAR) Studies in Chemical Design

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern chemical design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their observed biological activity or physicochemical properties.

Development of Predictive Models for Chemical Properties

The development of a QSAR model is a systematic process that involves several key steps. First, a dataset of molecules with known activities (e.g., inhibitory concentrations, binding affinities) is compiled. For each molecule in this set, a variety of molecular descriptors are calculated. These descriptors are numerical values that encode different aspects of the molecular structure, including:

Physicochemical properties: such as logP (hydrophobicity), molar refractivity (MR), and molecular weight (MW). nih.gov

Electronic descriptors: related to the distribution of electrons, such as dipole moment and atomic charges.

Topological or connectivity indices: which describe the branching and shape of the molecule.

Quantum chemical descriptors: such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that links a selection of these descriptors to the observed activity. acs.org A robust QSAR model should not only fit the existing data well but also have strong predictive power for new, untested compounds. nih.goveurjchem.com The statistical quality of the model is assessed using parameters like the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q²), and external validation with a test set of compounds. nih.gov

Table 1: Example Descriptors Used in a Hypothetical QSAR Model for this compound Analogues This table is for illustrative purposes and does not represent real experimental data.

| Compound Analogue (Substitution on Benzofuran Ring) | Observed Activity (pIC50) | LogP (Hydrophobicity) | Molar Refractivity (MR) | HOMO Energy (eV) |

| Unsubstituted | 5.2 | 2.8 | 55.4 | -6.1 |

| 5-Chloro | 5.8 | 3.5 | 60.2 | -6.3 |

| 5-Methoxy | 5.5 | 2.6 | 58.1 | -5.9 |

| 6-Nitro | 6.1 | 2.7 | 59.9 | -6.8 |

Structure-Reactivity Relationship (SRR) Analysis

For example, introducing electron-withdrawing groups (like a nitro group) onto the benzofuran ring would decrease the electron density of the aromatic system, potentially making it more susceptible to nucleophilic attack and altering the acidity of the thioamide protons. Conversely, electron-donating groups (like a methoxy (B1213986) group) would increase the electron density, which could enhance the molecule's ability to participate in electrophilic aromatic substitution reactions. mdpi.com These electronic effects directly influence the molecule's reactivity in chemical transformations and its binding interactions with biological targets. The steric bulk of substituents can also play a crucial role by hindering or facilitating access to the reactive centers of the molecule. nih.gov

Computational Prediction of Spectroscopic Parameters

Computational methods are widely used to predict the spectroscopic properties of molecules, providing a valuable tool for structure elucidation and interpretation of experimental data.

Simulated NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining molecular structure. Computational chemistry can simulate ¹H and ¹³C NMR spectra with a high degree of accuracy. The most common approach involves using DFT, often with the Gauge-Including Atomic Orbital (GIAO) method, to calculate the isotropic magnetic shielding tensors for each nucleus. github.io

The workflow for predicting an NMR spectrum typically involves:

Optimizing the molecular geometry at a suitable level of theory.

Performing an NMR calculation on the optimized structure to obtain the absolute shielding values.

Converting these shielding values to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

These simulations can predict chemical shifts for all protons and carbons in this compound analogues. The results can help in assigning peaks in an experimental spectrum, distinguishing between isomers, and confirming a proposed structure.

Table 2: Hypothetical Simulated vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound This table is for illustrative purposes and does not represent real experimental data.

| Proton Position | Simulated Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |

| H3 | 7.65 | 7.62 |

| H4 | 7.70 | 7.68 |

| H5 | 7.40 | 7.38 |

| H6 | 7.45 | 7.43 |

| H7 | 7.80 | 7.77 |

| NH₂ (proton a) | 9.50 | 9.45 |

| NH₂ (proton b) | 9.80 | 9.76 |

Simulated Vibrational Spectra

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Computational frequency calculations, typically performed using DFT, can simulate these spectra.